molecular formula C13H10N2S2 B12347810 Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)-

Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)-

Cat. No.: B12347810
M. Wt: 258.4 g/mol
InChI Key: AOOHBNYYBVBYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)- is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core with a thione group at the 4-position and a 4-methylphenyl substituent at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the cyclization of thiophene derivatives with various reagents. One common method involves heating thiophene-2-carboxamides with formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for thieno[2,3-d]pyrimidine derivatives often involve large-scale cyclization reactions using readily available starting materials and efficient catalysts. The use of formic acid or triethyl orthoformate as cyclization agents is common in industrial settings due to their availability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine ring .

Scientific Research Applications

Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)- is unique due to its specific substitution pattern and the presence of the thione group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C13H10N2S2

Molecular Weight

258.4 g/mol

IUPAC Name

5-(4-methylphenyl)-4aH-thieno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C13H10N2S2/c1-8-2-4-9(5-3-8)10-6-17-13-11(10)12(16)14-7-15-13/h2-7,11H,1H3

InChI Key

AOOHBNYYBVBYEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=S)C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.